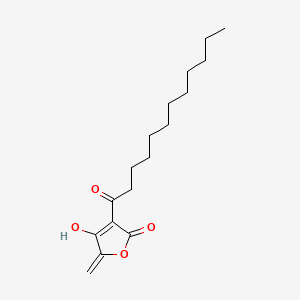

Agglomerin C

Description

Structure

3D Structure

Properties

CAS No. |

125620-72-6 |

|---|---|

Molecular Formula |

C17H26O4 |

Molecular Weight |

294.391 |

IUPAC Name |

3-dodecanoyl-4-hydroxy-5-methylidenefuran-2-one |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-10-11-12-14(18)15-16(19)13(2)21-17(15)20/h19H,2-12H2,1H3 |

InChI Key |

GEDHKRLYHDTFLB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)C1=C(C(=C)OC1=O)O |

Synonyms |

agglomerin C |

Origin of Product |

United States |

Biological Origin and Biosynthetic Pathway Elucidation of Agglomerin C

Identification and Characterization of the Agglomerin Biosynthetic Gene Cluster (BGC)

The blueprint for Agglomerin C synthesis is encoded within a specific region of the Pantoea agglomerans genome known as a biosynthetic gene cluster (BGC). wikipedia.org This cluster contains all the genetic information necessary to produce the enzymes that build the agglomerin molecules.

Genomic Organization and Key Open Reading Frames (e.g., Agg1-Agg5)

The agglomerin BGC is a compact 12-kilobase segment of DNA that houses seven open reading frames (ORFs), which are the protein-coding regions of the genes. wikipedia.org Among these, five genes, designated agg1 through agg5, are pivotal for the assembly of the agglomerin structure. wikipedia.orgosaka-u.ac.jpbeilstein-journals.org The functions of these key genes have been elucidated through genetic and biochemical studies, revealing a highly organized and efficient system for natural product synthesis.

| Gene | Proposed Function |

| Agg1 | A FabH-like ketosynthase that joins the glyceryl-S-ACP and a 3-oxoacyl-CoA thioester. wikipedia.org |

| Agg2 | A glyceryl-S-ACP synthase involved in producing the glyceryl-S-ACP precursor. wikipedia.org |

| Agg3 | An acyl carrier protein (ACP) that carries the glyceryl unit. wikipedia.orgbeilstein-journals.org |

| Agg4 | An acyltransferase that acetylates a primary alcohol group on an intermediate. wikipedia.orgbeilstein-journals.orgresearchgate.net |

| Agg5 | A dehydratase that catalyzes the elimination of acetate (B1210297) to form the exocyclic double bond. wikipedia.orgbeilstein-journals.orgresearchgate.net |

Bioinformatic Approaches for BGC Prediction and Analysis (e.g., antiSMASH)

The identification and analysis of the agglomerin BGC, like many other secondary metabolite pathways, have been greatly facilitated by bioinformatic tools. nih.gov Software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) is instrumental in scanning microbial genomes to predict the locations of BGCs. nih.govsecondarymetabolites.orgnih.gov These programs work by identifying conserved sequences and domains characteristic of enzymes involved in natural product biosynthesis. nih.govsemanticscholar.org By comparing the predicted genes within the agglomerin cluster to databases of known enzyme functions, researchers can propose a biosynthetic pathway. nih.gov This computational approach provides a powerful starting point for experimental validation of gene function and pathway elucidation. nih.govsemanticscholar.org

Enzymatic Machinery and Stepwise Biosynthesis of the this compound Scaffold

The construction of this compound is a multi-step process orchestrated by the enzymes encoded by the agg gene cluster. wikipedia.org This enzymatic assembly line transforms simple metabolic precursors into the complex final product.

Precursor Derivation and Initial Condensation Reactions

The biosynthesis of this compound begins with the recruitment of building blocks from the bacterium's primary metabolism. wikipedia.org One key precursor is D-1,3-bisphosphoglycerate, a metabolite from the glycolysis pathway. wikipedia.orgplos.org The enzyme Agg2, a glyceryl-S-ACP synthase, utilizes this precursor to generate glyceryl-S-ACP, with the acyl carrier protein Agg3 serving as the scaffold. wikipedia.org Separately, a 3-oxoacyl-CoA thioester is sourced from fatty acid metabolism. wikipedia.org The crucial condensation reaction is catalyzed by Agg1, a ketosynthase that joins the glyceryl-S-ACP and the acyl chain, forming new carbon-carbon and carbon-oxygen bonds, laying the foundation of the agglomerin structure. wikipedia.org

Mechanisms of Tetronate Ring Formation (e.g., from 1,3-bisphosphoglycerate)

The hallmark of agglomerins is the tetronate ring. wikipedia.org The formation of this heterocyclic ring system is a conserved strategy in the biosynthesis of numerous tetronate-containing natural products. osaka-u.ac.jpasm.orgpsu.edu The process is initiated by the incorporation of a three-carbon unit derived from 1,3-bisphosphoglycerate. plos.orgasm.orgpsu.edunih.gov This glycerate-derived unit is activated and loaded onto an acyl carrier protein. wikipedia.orgplos.org The subsequent cyclization and release from the enzyme complex, a reaction catalyzed by a FabH-like protein such as Agg1, results in the formation of the stable tetronate ring. wikipedia.orgplos.org

Role of Tailoring Enzymes in Exocyclic Double Bond Formation (e.g., Agg4, Agg5)

The final steps in the biosynthesis of the this compound scaffold involve "tailoring" enzymes that modify the core structure. A key feature of the agglomerins is an exocyclic double bond on the tetronate ring. wikipedia.org This feature is installed through a two-step enzymatic process. First, the enzyme Agg4, an acyltransferase, acetylates a primary alcohol group on a biosynthetic intermediate using acetyl-CoA. wikipedia.orgbeilstein-journals.orgresearchgate.net Following this, the enzyme Agg5, a dehydratase, catalyzes the elimination of the newly added acetate group. wikipedia.orgbeilstein-journals.orgresearchgate.net This elimination reaction results in the formation of the characteristic exocyclic double bond, completing the core structure of this compound. wikipedia.org

Acyl Chain Incorporation and Diversification

The biosynthesis of agglomerins, including this compound, involves the crucial step of incorporating an acyl chain, which is sourced from the organism's primary fatty acid metabolism. rsc.orgnih.gov The various members of the agglomerin family, designated A, B, C, and D, are distinguished solely by the structure of this attached acyl chain. nih.gov These compounds are produced by the same seven-gene cluster, indicating that the diversification of the acyl chain is a key feature of this biosynthetic pathway. nih.gov

The core of the agglomerin structure is formed by the condensation of a glyceryl-S-acyl carrier protein (ACP) with a 3-oxoacyl-CoA thioester. rsc.org This reaction is catalyzed by Agg1, a ketoacyl-ACP synthase. rsc.org The diversity in the final agglomerin products arises from the recruitment of different fatty acid precursors from the primary metabolism. rsc.orgnih.gov For instance, the production of different agglomerins is dependent on the specific 3-oxoacyl-CoA thioester that is utilized by the biosynthetic machinery. rsc.org While the precise enzymatic mechanism controlling the selection of different chain lengths and substitutions for each agglomerin, including this compound, is a subject of ongoing research, it is understood that the flexibility of the biosynthetic enzymes plays a critical role in this diversification.

Comparative Biosynthetic Strategies Across the Tetronate Natural Product Family

The biosynthesis of this compound is part of a broader family of natural products known as tetronates, which share common structural features and biosynthetic origins. rsc.orgresearchgate.net A comparative analysis of their biosynthetic pathways provides valuable insights into the evolution and functional diversity of these molecules. rsc.orgresearchgate.net

Analogous Pathways in Related Spirotetronates (e.g., abyssomicins, chlorothricin, acaterins)

The biosynthetic pathways of spirotetronates such as abyssomicins and chlorothricin, as well as the related linear tetronate acaterin (B1665402), exhibit significant parallels to that of the agglomerins. rsc.orgwikipedia.org

Abyssomicins: The biosynthesis of abyssomicins, like agglomerins, involves a polyketide synthase (PKS) pathway and the incorporation of a glycerol-derived unit to form the tetronic acid moiety. nih.govmdpi.com A key difference lies in the subsequent intramolecular Diels-Alder reaction in abyssomicin biosynthesis, which creates the characteristic spiro-fused ring system, a feature absent in the linear agglomerins. nih.govwikipedia.org The initial steps of forming the polyketide chain and the tetronate ring, however, share homologous enzymes. nih.gov Feeding studies with isotopically labeled precursors have confirmed the polyketide origin of the abyssomicin backbone. rsc.orgnih.gov

Chlorothricin: As one of the first discovered spirotetronates, the biosynthesis of chlorothricin has been extensively studied. rsc.org Similar to agglomerins, it derives from a polyketide assembly line, a fact confirmed by the identification of its large PKS gene cluster. rsc.org The formation of the tetronate ring in chlorothricin also follows a conserved mechanism involving the incorporation of a glycerol-derived three-carbon unit. researchgate.netnih.gov

Acaterins: The acaterins are structurally very similar to the agglomerins, with the primary difference being the length of the α-acyl-chain and the absence of a hydroxyl group at the 4-position of the tetronate ring in some derivatives. rsc.org This strong structural resemblance suggests a shared biosynthetic mechanism for the construction of the tetronic ring system. rsc.org Early studies on acaterin biosynthesis proposed a mechanism involving the acylation of a pre-formed tetronate ring, a model that was also initially suggested for agglomerins. rsc.org

Evolutionary Insights into Tetronate Biosynthetic Logic

The study of tetronate biosynthetic gene clusters (BGCs) has provided significant insights into their evolutionary history. The majority of tetronate natural products have been isolated from Actinobacteria. rsc.org The conservation of a set of genes responsible for the formation of the tetronate ring across different species suggests a common evolutionary origin for this part of the pathway. researchgate.netnih.gov

Genomic and metagenomic analyses have revealed the widespread distribution of tetronate BGCs in various environments, particularly in terrestrial habitats. cam.ac.ukncl.ac.uk The identification of numerous homologous gene clusters points to a rich and largely untapped diversity of tetronate compounds. ncl.ac.uk The evolution of these pathways appears to have involved both vertical descent and horizontal gene transfer events. For instance, while some BGCs like those for pantocin B are found strictly within the Pantoea genus, others, including those for agglomerin-related compounds, are more broadly distributed across different bacterial genera. nih.gov This suggests that the genetic machinery for producing these bioactive compounds has been exchanged between different species over evolutionary time, contributing to the structural diversification of the tetronate family. The ability of enzymes like the spiro-tetronate-forming Diels-Alderase in the abyssomicin pathway to accept diverse substrates further highlights the evolvability of these biosynthetic systems. ncl.ac.uk

Advanced Methodologies for Biosynthesis Research

The elucidation of the biosynthetic pathway of this compound and other tetronates has been greatly facilitated by the application of advanced research techniques. These methodologies have allowed scientists to trace the metabolic origins of these compounds and to manipulate their production.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to track the incorporation of precursor molecules into a final product. imist.ma In the context of this compound and related tetronates, feeding experiments with isotopically labeled compounds such as ¹³C-labeled acetate, propionate, and glycerol (B35011) have been instrumental in confirming their biosynthetic origins. nih.govresearchgate.netmdpi.com

For example, such studies have demonstrated that the acyl chain of agglomerins is derived from primary fatty acid metabolism and that the tetronic acid moiety is formed from a glycerol-derived three-carbon unit. rsc.orgresearchgate.net By analyzing the distribution of the isotopic labels in the final natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can map the flow of atoms from simple precursors to the complex final structure, thereby validating proposed biosynthetic pathways. imist.masigmaaldrich.com

Genetic Engineering and Metabolic Engineering Approaches for Pathway Manipulation

Genetic and metabolic engineering have become indispensable tools for studying and manipulating the biosynthesis of natural products like this compound. wikipedia.org These approaches involve the targeted modification of an organism's genetic material to alter its metabolic output. wikipedia.org

In Vitro Enzymatic Characterization of Biosynthetic Steps

The elucidation of the agglomerin biosynthetic pathway has been significantly advanced by the in vitro characterization of the enzymes involved. Through heterologous expression of the corresponding genes, primarily in Escherichia coli, researchers have been able to reconstitute the key steps of agglomerin biosynthesis and define the function of individual enzymes. rsc.org

The core enzymatic machinery for the formation of the tetronate ring, a common feature in this class of antibiotics, has been a major focus of these studies. rsc.orgdntb.gov.ua The biosynthetic gene cluster of agglomerins contains open reading frames encoding several key enzymes that have been characterized in vitro. wikipedia.org

A crucial step in the pathway is the formation of the exocyclic double bond, which is accomplished through a novel acetylation-elimination mechanism. researchgate.netresearchgate.net This two-step process is catalyzed by two dedicated enzymes: an acetyltransferase (Agg4) and an eliminating enzyme (Agg5). researchgate.netresearchgate.net

In vitro assays have demonstrated that Agg4, an acetyltransferase, catalyzes the O-acetylation of the primary alcohol of an intermediate, utilizing acetyl-CoA as the acetyl donor. wikipedia.orgresearchgate.net Subsequently, Agg5, which belongs to the α/β hydrolase superfamily, facilitates the elimination of the acetate group to generate the exocyclic methylene (B1212753) group characteristic of agglomerins. wikipedia.orgresearchgate.net The identity and reactivity of the intermediates in this process have been established through these in vitro studies. researchgate.net It has been proposed that enzymes homologous to Agg4 and Agg5 are responsible for similar dehydration steps in the biosynthetic pathways of other spirotetronate antibiotics. researchgate.netresearchgate.net

The initial steps of the biosynthesis, involving the incorporation of a glycerol-derived C3 unit, have also been clarified through in vitro enzymatic studies. rsc.orgnih.gov The enzyme Agg2, a glyceryl-S-ACP synthase, is responsible for activating 1,3-bisphosphoglycerate and loading it onto an acyl carrier protein (Agg3). rsc.orgwikipedia.org Following this, the ketoacyl-ACP synthase Agg1 catalyzes the condensation of the glyceryl-S-ACP with a 3-oxoacyl-CoA thioester, which is derived from primary metabolism, to form the tetronate ring. rsc.orgwikipedia.org

The detailed in vitro characterization of these enzymes not only confirms their proposed roles in the biosynthetic pathway but also provides a deeper understanding of the chemical logic underlying the formation of agglomerins and related tetronate antibiotics. rsc.org

| Enzyme | Function | Substrate(s) | Product |

| Agg1 | Ketoacyl-ACP synthase | Glyceryl-S-ACP, 3-oxoacyl-CoA thioester | Tetronate ring intermediate |

| Agg2 | Glyceryl-S-ACP synthase | 1,3-bisphosphoglycerate, Acyl Carrier Protein (Agg3) | Glyceryl-S-ACP |

| Agg3 | Acyl Carrier Protein | - | Carrier for glyceryl moiety |

| Agg4 | Acetyltransferase | Tetronate intermediate, Acetyl-CoA | Acetylated intermediate |

| Agg5 | Eliminating enzyme (α/β hydrolase) | Acetylated intermediate | Agglomerin (with exocyclic double bond) |

Elucidation of Molecular and Cellular Mechanisms of Action of Agglomerin C

Investigation of In Vitro Biological Activities

Selective Antimicrobial Activities Against Anaerobic and Aerobic Bacteria

In vitro studies have demonstrated that Agglomerin C, along with other agglomerins, possesses potent antibiotic activity against a wide range of anaerobic bacteria. nih.govnih.gov In contrast, its efficacy against aerobic bacteria is significantly weaker, with activity primarily observed against some Gram-positive species. nih.gov This selective bioactivity suggests a mechanism of action that is more effective under anaerobic conditions or that targets pathways unique to or essential for anaerobic bacteria.

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key measure of antibiotic efficacy. nih.govqlaboratories.com While the original research highlights this selective activity, specific MIC values for this compound against a comprehensive panel of bacteria are not detailed in recently available literature. However, the data generally indicates high susceptibility among anaerobes and lower susceptibility among aerobes.

Table 1: General Antimicrobial Spectrum of this compound

| Bacterial Type | Activity Level |

|---|---|

| Anaerobic Bacteria | High |

| Aerobic Gram-positive Bacteria | Weak |

| Aerobic Gram-negative Bacteria | Not specified/Limited |

Note: This table represents a qualitative summary of the reported antimicrobial spectrum. Specific quantitative data is limited in available sources.

Modulation of Specific Enzyme Activities

The precise enzymatic targets of this compound have not been fully elucidated. However, based on its classification as a tetronate antibiotic, it is plausible that its mechanism involves the modulation of specific enzyme activities. Other compounds within the broader tetronate class have been noted to function as enzyme inhibitors. For instance, some linear tetronic acids are thought to interfere with signaling pathways dependent on phosphorylation by inhibiting phosphatase enzymes. While this provides a potential avenue for this compound's mechanism, direct studies identifying its specific enzymatic interactions are not prominently available.

Effects on Cellular Processes in Model Systems

The specific effects of this compound on bacterial cellular processes such as cell division, morphology, and metabolic pathways have not been extensively detailed in the scientific literature. The selective action against anaerobes suggests a potential interference with metabolic processes that are critical in oxygen-deprived environments, such as specific fermentation pathways or electron transport chains unique to anaerobes. However, without targeted research on this compound, its precise impact on these cellular functions remains speculative. General mechanisms for other antibiotics include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or altering cell membrane function, but the specific relevance of these to this compound is unconfirmed. nih.gov

Identification and Validation of Molecular Targets

Enzyme Inhibition and Allosteric Modulation Studies

The identification of the definitive molecular targets for this compound is an area requiring further investigation. While enzyme inhibition is a plausible mechanism for the tetronate class of antibiotics, specific enzymes that are directly inhibited by this compound have not been identified.

Allosteric modulation, where a compound binds to a site on an enzyme other than the active site to alter its activity, is another potential mechanism. nih.gov This mode of action can lead to either inhibition or activation of the target enzyme. There is currently no direct evidence in the available literature to suggest that this compound functions as an allosteric modulator.

Interaction with Cellular Macromolecules (e.g., proteins, membranes)

The interaction of this compound with cellular macromolecules like proteins and cell membranes has not been specifically characterized. Many antimicrobial compounds exert their effects by binding to essential proteins, thereby inhibiting their function, or by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.govplos.org The chemical structure of this compound, which includes a hydrocarbon chain, suggests it may have an affinity for the lipid components of the cell membrane. nih.gov However, studies confirming direct binding to membrane proteins or disruption of the lipid bilayer are lacking.

Mechanistic Insights from Comparative Studies with Other Tetronates (e.g., abyssomicin C, RK-682)

Direct comparative studies detailing the mechanistic similarities and differences between this compound and other tetronate antibiotics like abyssomicin C and RK-682 are not extensively available in the public scientific literature. However, insights can be drawn from the known mechanisms of these related compounds, which share the core tetronate chemical scaffold.

Abyssomicin C, another well-studied tetronate antibiotic, is known to inhibit the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB). This enzyme is a key component in the biosynthesis of p-aminobenzoic acid (PABA), a precursor for folate synthesis in many bacteria. By inhibiting this pathway, abyssomicin C disrupts the production of essential nucleic acids and amino acids, leading to bacterial growth inhibition. Given the structural similarities among tetronate antibiotics, it is plausible that this compound could share a similar mechanism of action, potentially targeting an enzyme within a critical biosynthetic pathway. However, without direct experimental evidence, this remains a hypothesis.

RK-682, another related compound, has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial enzymes in cellular signaling pathways, and their inhibition can lead to the arrest of the cell cycle. Specifically, RK-682 has been shown to cause cell cycle arrest at the G1 phase in mammalian cells. While this provides a potential avenue for the mechanism of action for tetronate compounds, it is important to note that this activity was observed in mammalian cells, and the antibacterial mechanism of RK-682 may differ.

A comparative overview of the key characteristics of these compounds is presented in the table below.

| Compound | Structural Class | Known Mechanism of Action | Primary Organism(s) of Activity |

| This compound | Tetronate | Not definitively elucidated | Anaerobic bacteria, weakly Gram-positive bacteria |

| Abyssomicin C | Tetronate | Inhibition of 4-amino-4-deoxychorismate synthase (PabB) | Gram-positive bacteria |

| RK-682 | Tetronate | Inhibition of protein tyrosine phosphatases | Mammalian cells (cell cycle arrest) |

This table is based on available data for each compound and is intended for comparative purposes. The mechanism of action for this compound remains to be specifically determined.

Cellular Responses to this compound Exposure

Detailed studies specifically investigating the cellular responses of bacteria to this compound exposure are not widely available in the public domain. The following subsections outline the types of analyses that would be necessary to elucidate these responses.

Specific data on the effects of this compound on the cellular growth and proliferation kinetics of anaerobic bacteria have not been published. Such studies would typically involve generating bacterial growth curves in the presence of varying concentrations of this compound. nih.gov Key parameters that would be analyzed from these curves include the lag phase, exponential growth rate, and maximum population density. A dose-dependent decrease in the growth rate and/or an extension of the lag phase would be indicative of the bacteriostatic or bactericidal effects of the compound. For example, a study on the effects of beta-lactam antibiotics on Pseudomonas aeruginosa demonstrated that exposure to the antibiotic resulted in a pre-lytic increase in optical density, which was concentration-dependent for some antibiotics. nih.gov Similar detailed kinetic studies for this compound would be required to understand its impact on bacterial proliferation.

There is no specific information available in the scientific literature detailing the metabolic perturbations in bacteria caused by exposure to this compound. To investigate this, metabolomic studies would be necessary. Such studies would involve exposing bacterial cultures to this compound and then analyzing the intracellular and extracellular metabolites using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. nih.govnih.gov Changes in the levels of specific metabolites, such as amino acids, nucleotides, or intermediates of central carbon metabolism, would provide insights into the metabolic pathways targeted by this compound. For instance, a study on the metabolic effects of the MCR-1 protein in E. coli revealed significant perturbations in lipid metabolism, the pentose (B10789219) phosphate (B84403) pathway, and coenzyme A biosynthesis. nih.gov A similar approach would be invaluable in understanding the metabolic consequences of this compound exposure.

The effects of this compound on bacterial cell cycle regulation and other cellular signaling pathways have not been documented. In bacteria, cell division is a highly regulated process involving the formation of a Z-ring by the FtsZ protein, which then recruits other proteins to form the divisome. nih.govresearchgate.net To determine if this compound affects this process, studies would need to be conducted to observe changes in cell morphology, Z-ring formation, and the localization of key cell division proteins in the presence of the antibiotic. For example, research on the effects of antibiotics that inhibit peptidoglycan synthesis in Staphylococcus aureus showed a rapid and dramatic impact on cell division, highlighting the link between cell wall synthesis and the cell cycle. uni-bonn.de Investigating whether this compound induces similar effects would be a critical step in understanding its mechanism of action.

Methodological Approaches in Mechanistic Studies

To identify the molecular target of this compound, a series of biochemical assays would be conducted. These assays are designed to measure the activity of specific enzymes and to determine if this compound can inhibit this activity.

A common approach is to perform in vitro enzyme activity assays in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored over time, often by measuring the appearance of a product or the disappearance of a substrate. nih.gov If this compound is an inhibitor of the enzyme being tested, a decrease in the reaction rate would be observed.

The table below outlines some common types of biochemical assays used for studying enzyme inhibition.

| Assay Type | Principle | Example Application |

| Spectrophotometric Assay | Measures the change in absorbance of light at a specific wavelength as a substrate is converted to a product. | Used to study inhibitors of enzymes that catalyze reactions involving a chromogenic substrate or product. |

| Fluorometric Assay | Measures the change in fluorescence as a substrate is converted to a product. This method is often more sensitive than spectrophotometric assays. | Suitable for high-throughput screening of potential enzyme inhibitors. |

| Luminometric Assay | Measures the light produced by a chemical reaction, such as the ATP-dependent reaction catalyzed by luciferase. | Can be coupled to enzymatic reactions that produce or consume ATP. |

| Radiometric Assay | Uses a radiolabeled substrate to measure enzyme activity by quantifying the amount of radiolabeled product formed. | A highly sensitive method often used when other assay formats are not feasible. |

To determine the potency and mechanism of inhibition of this compound, kinetic studies would be performed. By measuring the initial reaction rates at various substrate and inhibitor concentrations, key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. These parameters provide quantitative measures of the inhibitor's potency and can help to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cell-Based Assays for Phenotypic Analysis

There are no specific research findings or data tables available in the scientific literature that describe the use of cell-based assays for the phenotypic analysis of this compound's effects on bacterial cells. Studies detailing changes in microbial morphology, proliferation rates, biofilm formation, or other phenotypic markers resulting from exposure to this compound have not been published.

Omics-Based Approaches (e.g., transcriptomics, proteomics) for Global Cellular Impact

No studies utilizing omics-based approaches such as transcriptomics or proteomics to investigate the global cellular impact of this compound have been published. Consequently, there is no available data on the differential gene expression, protein abundance profiles, or affected cellular pathways in microorganisms when treated with this specific compound.

Structure Activity Relationship Sar Studies and Analogue Design for Agglomerin C

Influence of Agglomerin C's Acyl Chain Variation on Biological Activity

The acyl chain attached to the tetronate ring of agglomerins is a key determinant of their biological activity. frontiersin.orgfrontiersin.org The naturally occurring agglomerins (A, B, C, and D) are a clear demonstration of this, as they differ only in the structure of this hydrocarbon chain. frontiersin.orgfrontiersin.orgwikipedia.org This variation arises from the biosynthetic pathway hijacking linear fatty acid precursors from primary metabolism. researchgate.net

In 1989, a systematic study was conducted on Agglomerins A, B, C, and D, which were isolated from the culture broth of Pantoea agglomerans (at the time classified as Enterobacter agglomerans). nih.gov These compounds share the same tetronic acid core but possess different acyl side chains, making them natural analogues for SAR studies. frontiersin.orgfrontiersin.org The structural differences between these analogues are detailed in the table below.

| Compound | Molecular Formula (as Na salt) | Acyl Chain Composition | Relative Abundance |

| Agglomerin A | C15H21O4Na | (Z)-dec-3-enoyl | 38% |

| Agglomerin B | C17H23O4Na | (Z,Z)-dodeca-3,6-dienoyl | 30% |

| This compound | C17H25O4Na | (Z)-dodec-3-enoyl | 24% |

| Agglomerin D | C19H27O4Na | (Z,Z)-tetradeca-3,6-dienoyl | 8% |

| Data sourced from Shoji et al. (1989) and Agglomerin - Wikipedia. wikipedia.orgnih.gov |

Initial in vitro studies revealed that all four agglomerins exhibit antibiotic activity against a wide range of anaerobic bacteria, while showing weaker activity against aerobic Gram-positive bacteria. nih.govresearchgate.net Although the original isolation paper did not provide a detailed quantitative comparison of the potency of each analogue, the existence of this natural library underscores the significance of the acyl chain's length and degree of saturation in modulating biological activity. nih.gov The general principle that the length and features of acyl chains are critical for the biological activity of lipid-like molecules is well-established in other classes of compounds. mdpi.comnih.gov

While the precise mechanism of action for agglomerins is not fully elucidated, the correlation between their structural features and biological effects centers on the interplay between the acyl chain and the tetronate ring. The acyl chain's lipophilicity, length, and conformation are expected to influence the molecule's ability to traverse bacterial cell membranes and interact with its molecular target.

In the broader class of tetronate antibiotics, the mechanism can vary significantly. For instance, the spirotetronate abyssomicin C functions as a Michael acceptor, a property essential for its antibiotic effects. rsc.org Another linear tetronate, RK-682, which differs from agglomerins by having a methylenehydroxy group instead of an exocyclic double bond on the tetronate ring, is known to inhibit tyrosine phosphatases like CD45 and VHR. rsc.orgosaka-u.ac.jp This inhibition affects cell cycle regulation, explaining its anti-tumor activity. rsc.org For the agglomerins, their activity against anaerobic bacteria suggests a specific target or pathway prevalent in these microorganisms. frontiersin.orgnih.gov The structural variations in the acyl chains of Agglomerins A, B, C, and D likely result in differential activity spectra or potency against specific bacterial strains, though detailed comparative studies on their mechanistic effects are limited. frontiersin.orgfrontiersin.org

Identification of Pharmacophoric Elements within the Tetronate Scaffold

The tetronate scaffold, specifically a 4-hydroxy-5-methylidenefuran-2(5H)-one ring, is the defining pharmacophoric element of the agglomerin family. wikipedia.orgosaka-u.ac.jp This ring system and its substituents are critical for biological activity. researchgate.net The key features of the scaffold include the enolized β-dicarbonyl system within the lactone ring and the exocyclic double bond, which distinguishes it from related compounds like RK-682. rsc.orgosaka-u.ac.jp

The total synthesis of agglomerins has been achieved, providing a pathway to generate chemically modified derivatives for SAR studies. e-bookshelf.de Key synthetic strategies have included:

Palladium-catalyzed acylation: Ley and coworkers developed a synthesis of Agglomerin A using a Pd-catalyzed acylation of a stannyl (B1234572) tetronate intermediate. e-bookshelf.de

Wittig Cyclization: Schobert's group prepared Agglomerins A–C via a route involving a triphenylphosphoranylidene/glycerate Wittig cyclization, followed by a DCC-mediated 3-acylation of the resulting tetronate core. e-bookshelf.de

These synthetic routes allow for the systematic modification of both the acyl chain and the tetronate ring. e-bookshelf.denih.govnih.gov For example, by using different acyl chlorides in the final acylation step, a wide variety of unnatural agglomerin analogues can be produced to probe the effects of chain length, branching, and saturation. Modifications to the tetronate ring itself, such as altering the exocyclic methylene (B1212753) group, could further elucidate the pharmacophore. osaka-u.ac.jp

The in vitro evaluation of synthesized analogues is essential to quantify the impact of chemical modifications. researchgate.netfrontiersin.orgmdpi.com The antibacterial activity of new derivatives would typically be assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria, particularly the anaerobic species for which agglomerins show the most promise. researchgate.netfrontiersin.org

For instance, studies on the related tetronate RK-682 have shown that synthetic modifications can lead to significant improvements in potency. A focused library of RK-682-based tetronic acids yielded compounds with inhibitory activity against VHR and Cdc25B phosphatases, with some analogues demonstrating a 10-fold increase in potency. rsc.org This highlights the potential for discovering this compound derivatives with enhanced antibacterial efficacy through a similar cycle of design, synthesis, and in vitro evaluation.

| Bacterial Strain | Agglomerin A (MIC, µg/mL) | This compound (MIC, µg/mL) |

| Bacteroides fragilis | 3.13 | 3.13 |

| Clostridium perfringens | 3.13 | 1.56 |

| Propionibacterium acnes | 0.78 | 0.39 |

| Staphylococcus aureus | 50 | 50 |

| Escherichia coli | >100 | >100 |

| This table presents selected in vitro activity data for natural agglomerins as reported by Shoji et al. (1989). nih.gov |

Computational Approaches in SAR and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for accelerating SAR studies and guiding the design of novel analogues. researchgate.netnih.govmdpi.com These approaches can be applied to this compound to better understand its interactions with potential biological targets and to predict the activity of new derivatives before their synthesis. researchgate.netscielo.org.mx

Common computational methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) of a series of agglomerin analogues with their observed biological activity. researchgate.net

Pharmacophore Modeling: This technique can identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative ionizable groups) in the this compound structure that are required for biological activity. nih.gov

Molecular Docking: If the 3D structure of this compound's biological target is known or can be modeled, molecular docking simulations can predict the binding conformation and affinity of different analogues. nih.govresearchgate.net This was used effectively in the structure-based design of inhibitors for the related tetronate RK-682. rsc.org

By integrating these computational approaches with synthetic chemistry and in vitro testing, the process of optimizing the this compound scaffold can be made more efficient and rational, leading to the discovery of new antibacterial agents with improved properties. mdpi.comscielo.org.mx

Ligand-Target Docking Simulations for Interaction Prediction

Currently, there is a lack of specific published research detailing ligand-target docking simulations for this compound. Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target, to form a stable complex. This technique is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns between a potential drug and its biological target. While the general methodology for molecular docking is well-established, its application to predict the specific molecular targets of this compound and the precise nature of their interactions has not been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Similarly, specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not available in the current body of scientific literature. QSAR studies are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are crucial for understanding which structural features of a molecule are important for its activity and for designing new, more potent analogues. A 1990 study on the structures of agglomerins A, B, C, and D mentioned a discussion on the relationship of their structure to their activity against anaerobic bacteria, but it did not present a formal QSAR model. nih.gov The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data, which has not been compiled or published for a series of this compound analogues.

In Silico Prediction of Biological Activities and Target Spaces

There are no specific in silico studies predicting the broader biological activities or potential target spaces for this compound. In silico prediction methods use computational algorithms and models to forecast the pharmacological properties of a compound, including its potential therapeutic effects and off-target interactions. iddd.group While general platforms for bioactivity prediction exist, dedicated studies applying these tools to this compound to explore its full therapeutic potential or to identify its specific molecular targets are absent from the available literature. Research on the biosynthesis of the related Agglomerin A has been conducted, but this has not been extended to computational predictions of this compound's bioactivity profile. nih.govresearchgate.net

Chemical Synthesis and Chemical Biology Approaches for Agglomerin C

Semisynthetic Approaches to Agglomerin C Analogues

Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogues for structure-activity relationship (SAR) studies. researchgate.netnih.govnih.gov This approach can be more efficient than total synthesis when the natural product is readily available through fermentation.

The this compound scaffold possesses several reactive sites amenable to chemical modification. mdpi.commdpi.com The most common points for derivatization are the hydroxyl group at C4 and the acyl side chain. For example, the C4 hydroxyl group can be alkylated or acylated to explore the impact of this modification on biological activity.

While specific derivatization studies on this compound are not extensively documented in the provided results, the principles of derivatizing similar natural product scaffolds are well-established. nih.gov This often involves protecting group chemistry to selectively modify one functional group in the presence of others.

To rapidly generate a library of analogues, modern diversification strategies are employed. nih.govresearchgate.net One of the most powerful techniques is the modification of the acyl side chain. By replacing the natural C12 acyl group of this compound with a variety of other acyl chains (e.g., with different lengths, branching, or containing aromatic rings), a diverse set of analogues can be created. This can be achieved by deacylating the natural product and then re-acylating it with different acyl chlorides or carboxylic acids.

Click chemistry, while not explicitly reported for this compound in the search results, represents a powerful tool for diversification. This would involve introducing a "clickable" handle, such as an azide (B81097) or alkyne, onto the Agglomerin scaffold or the acyl chain. This handle could then be rapidly reacted with a library of complementary click partners to generate a wide array of derivatives.

Table 2: Potential Diversification Strategies for this compound

| Strategy | Description | Potential Modification Sites |

|---|---|---|

| Acyl Chain Modification | Replacing the natural acyl chain with synthetic alternatives of varying length, saturation, and functionality. | C3 of the tetronate ring |

| C4-Hydroxyl Derivatization | Alkylation, acylation, or glycosylation of the C4 hydroxyl group. | C4 of the tetronate ring |

These synthetic and semisynthetic efforts are crucial for exploring the chemical space around the this compound structure, which can lead to the discovery of new compounds with improved properties.

Utilization of this compound and its Analogues as Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological systems. nih.gov By designing and synthesizing derivatives of a bioactive molecule like this compound, researchers can create probes to identify molecular targets, visualize cellular distribution, and elucidate mechanisms of action. frontiersin.org These probes typically incorporate a reporter group, such as a fluorophore or an affinity tag, and sometimes a reactive group for covalent modification of the target protein. frontiersin.org

Bioconjugation is a key strategy for creating targeted therapies and advanced research tools by linking different functional elements into a single construct. nih.gov This process can be used to attach a molecule like this compound to a targeting moiety, a drug, or a reporter tag to study its engagement with biological targets. nih.govnih.gov

While the scientific literature does not currently contain specific examples of this compound bioconjugates, the general principles of their synthesis are well-established. A common approach involves creating an analogue of this compound that contains a functional group suitable for "clicking" to another molecule. This often involves introducing a terminal alkyne or azide group onto the this compound scaffold, which can then be selectively reacted with a corresponding azide or alkyne-modified reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. mdpi.combeilstein-journals.org

The development of such bioconjugates for this compound would be a significant step toward identifying its cellular binding partners. By attaching an affinity tag like biotin, researchers could perform pulldown experiments from cell lysates to isolate and subsequently identify target proteins using mass spectrometry. This would provide direct evidence of target engagement and reveal the molecular pathways modulated by this compound.

Fluorescent and affinity probes are powerful tools for visualizing and investigating the roles of bioactive molecules within cells. mdpi.comnih.govsioc-journal.cn Fluorescent probes allow for real-time monitoring of a molecule's localization in different cellular compartments, while affinity probes are designed to isolate and identify binding partners. frontiersin.orgnih.gov

The design of a probe based on this compound would involve modifying its structure to include a reporter group without compromising its biological activity.

Fluorescent Probes: A fluorescent probe of this compound could be synthesized by attaching a fluorophore (e.g., coumarin, rhodamine, or a BODIPY dye) via a linker to a position on the molecule that is not critical for its biological activity. mdpi.comnih.gov Such a probe would enable researchers to use fluorescence microscopy to study its uptake, distribution, and accumulation within specific organelles in living cells, providing clues about its mechanism of action. nih.govrsc.org The development of turn-on fluorescent probes, which only become fluorescent upon binding to their target, is an advanced strategy that can reduce background noise and increase sensitivity. nih.gov

Affinity Probes: An affinity probe is created by attaching a high-affinity tag, most commonly biotin, to the this compound scaffold. chemrxiv.org These probes are used in affinity-based protein profiling (AfBPP) to capture and identify cellular targets. frontiersin.org The probe-incubated cell lysate is passed over a streptavidin-coated resin, which binds the biotinylated probe along with its interacting proteins. nih.gov These captured proteins can then be eluted and identified by mass spectrometry. For a probe to be effective, it must retain high affinity for its target. chemrxiv.org The development of clickable affinity probes, which contain a bioorthogonal handle like an alkyne, allows for a two-step labeling process that can offer greater flexibility. mdpi.com

While specific fluorescent or affinity probes for this compound have not been detailed in published research, the methodologies are well-established and their application would be a crucial next step in understanding its cellular function.

Advanced Analytical Techniques in this compound Research

Modern analytical chemistry provides a powerful arsenal (B13267) of techniques for the study of natural products like this compound, from their initial discovery and structural elucidation to the investigation of their biological interactions and mechanisms.

Mass spectrometry (MS) is a cornerstone of metabolomics, offering the high sensitivity and resolution required to detect and quantify a vast array of small molecules in complex biological samples. nih.govnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for both targeted and untargeted metabolic profiling. frontlinegenomics.comresearchgate.net

Agglomerins were first identified as metabolites produced by the bacterium Pantoea agglomerans. wikipedia.org In the context of this compound research, MS-based metabolomics is critical for:

Discovery and Characterization: LC-MS analysis of bacterial culture extracts allows for the detection of known agglomerins and the discovery of new, related analogues based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov High-resolution mass spectrometry (HR-MS) provides precise mass measurements, enabling the determination of elemental compositions. nih.gov

Quantitative Analysis: MS can be used to quantify the production of this compound under different bacterial growth conditions, aiding in the optimization of fermentation processes for higher yields.

Biosynthetic Studies: By feeding isotopically labeled precursors to the producing organism, researchers can use MS to track the incorporation of these labels into the this compound molecule, thereby elucidating its biosynthetic pathway.

A typical workflow involves extracting metabolites from the bacterial culture, separating them using chromatography, and analyzing them by mass spectrometry. researchgate.net The resulting data can be compared against spectral libraries and databases for metabolite identification. mdpi.com

| Analytical Technique | Application in this compound Research | Key Findings/Purpose | References |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolomic profiling of producing organisms | Detection, identification, and quantification of this compound and its analogues in complex extracts. | nih.govfrontlinegenomics.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized metabolites | Identification of primary metabolites and potential biosynthetic precursors of this compound. | researchgate.netmdpi.com |

| High-Resolution Mass Spectrometry (HR-MS) | Structural elucidation | Determination of precise mass and elemental composition for confirmation of molecular formula. | nih.gov |

Spectroscopic methods are fundamental to determining the three-dimensional structure of molecules and investigating their dynamic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for the de novo structural elucidation of organic molecules. The original structures of the agglomerins, including this compound, were determined using a combination of spectroscopic methods, with NMR playing a central role. wikipedia.org

1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms, respectively, helping to identify functional groups and the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing researchers to piece together the complete molecular structure by identifying neighboring protons (COSY) and connecting protons to their attached carbons (HSQC) and to carbons several bonds away (HMBC). mdpi.com

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the carbonyl (C=O) groups of the lactone ring and the acyl chain, and the hydroxyl (O-H) group in the tetronate ring of this compound. rsc.org

UV-Visible Spectroscopy: Provides information about conjugated systems within the molecule, such as the enolized β-dicarbonyl system of the tetronate ring. nih.gov

Beyond structural determination, these methods can be used for mechanistic investigations. For example, NMR can be used to study the interaction of this compound with a target protein by monitoring changes in the chemical shifts of either the ligand or the protein upon binding, a technique known as chemical shift perturbation mapping.

High-throughput screening (HTS) uses automation and sensitive detection methods to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. wikipedia.org This technology is a cornerstone of modern drug discovery and can be applied to assess the activity of this compound and a library of its synthetic analogues. wikipedia.orgnih.gov

While no specific HTS assays for this compound are described in the literature, several established methodologies could be adapted:

Target-Based Screening: If a specific molecular target for this compound is identified (e.g., an enzyme), an HTS assay can be developed to measure the inhibition or activation of that target. For instance, a fluorescence-based assay could measure the enzymatic conversion of a fluorogenic substrate, where active compounds like this compound would alter the fluorescence signal. rsc.org

Phenotypic Screening: This approach involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the target. mdpi.com For example, an HTS assay could measure the ability of this compound analogues to inhibit the formation of bacterial biofilms or to kill specific pathogens in a multi-well plate format, using reporters of cell viability or growth. nih.gov

The development of a robust HTS assay would enable the rapid evaluation of structure-activity relationships (SAR) for the agglomerin scaffold, guiding the synthesis of more potent and selective analogues.

Ecological and Environmental Context of Agglomerin C Production

Role of Agglomerin C in Microbe-Microbe Interactions

In the microscopic world, the production of specialized metabolites like this compound is a crucial tactic for bacteria to compete and cooperate. nih.gov These chemical compounds can act as signals or weapons, profoundly shaping the dynamics within microbial communities.

This compound, as part of the agglomerin family of antibiotics, is involved in interspecies competition. wikipedia.orgnih.gov These compounds exhibit moderate antibacterial activity, particularly against anaerobic bacteria. wikipedia.orgnih.govnih.govresearchgate.net This antibiotic property suggests that Pantoea agglomerans utilizes this compound to inhibit the growth of competing microbes, thereby securing essential resources like space and nutrients. nih.govwikipedia.orgebsco.com This form of direct chemical warfare, known as interference competition, is a common strategy among microbes. nih.govwikipedia.org By producing this compound, P. agglomerans can create a zone of inhibition around itself, preventing other susceptible bacteria from encroaching on its territory. While the agglomerins show moderate activity against certain bacteria, the specific inhibitory concentrations of this compound against a wide range of microbes are a subject of ongoing research. nih.govnih.gov

This compound as a Component of Pantoea agglomerans' Chemical Ecology

The chemical ecology of Pantoea agglomerans involves a complex interplay of chemical signals that mediate its interactions with other organisms and the environment. This compound is a significant part of this chemical communication and defense system. mdpi.comnih.gov

Pantoea agglomerans is commonly found living on plant surfaces (as an epiphyte) and within plant tissues (as an endophyte). mdpi.com In this context, the production of this compound can influence the bacterium's relationship with its host plant. frontiersin.orgnih.govmdpi.com The antibiotic properties of this compound may contribute to the biocontrol capabilities of certain P. agglomerans strains by suppressing the growth of plant pathogens. researchgate.netnih.gov This protective role can be a form of mutualism, where the bacterium helps to defend the plant against disease, and in return, the plant provides a nutrient-rich habitat for the bacterium. frontiersin.orgresearchgate.net The production of such secondary metabolites is a key factor in the establishment and maintenance of these complex plant-microbe interactions. nih.govmdpi.com

The synthesis of secondary metabolites like this compound is often a regulated process, initiated in response to specific environmental cues. nomos-elibrary.de The production is not constant but is triggered when beneficial for the bacterium's survival. While the precise environmental triggers for this compound are still being fully identified, it is likely influenced by factors such as nutrient availability, the presence of competing microorganisms, and chemical signals from the host plant. researchgate.netnih.gov For example, the detection of specific molecules secreted by a competing bacterial species could act as a signal to upregulate the biosynthetic gene cluster responsible for producing agglomerins. nih.gov

Biosynthetic Response to Environmental Cues and Stressors

The production of this compound is an adaptive response to environmental conditions, allowing Pantoea agglomerans to navigate the challenges of its habitat. scielo.org.co The biosynthetic machinery for this compound is likely under complex regulatory control, ensuring that the compound is produced in response to relevant environmental cues and stressors. researchgate.net

Environmental stressors such as changes in temperature, pH, or the presence of toxic substances can influence the production of secondary metabolites in microorganisms. researchgate.netmdpi.comlibretexts.orgresearchgate.netmdpi.com It is plausible that such stressors could modulate the biosynthesis of this compound in P. agglomerans. For instance, the bacterium might increase production as part of a general stress response or when facing intense competition. scielo.org.co The seven-gene cluster responsible for the synthesis of the agglomerins provides the genetic basis for this production, and its expression is likely controlled by regulatory networks that sense and respond to these external signals. nih.gov Understanding how these environmental factors influence the expression of these genes is crucial for a complete picture of the ecological role of this compound. mdpi.comresearchgate.net

Regulation of this compound Biosynthesis in Specific Niches

The biosynthesis of agglomerins, including this compound, is orchestrated by a 12 kb gene cluster containing seven open reading frames (ORFs). wikipedia.org The bacterium responsible for producing these compounds, Pantoea agglomerans, is found in a wide array of environments, including soil, water, and on plant surfaces as both an epiphyte and an endophyte. mdpi.comresearchgate.net This widespread distribution suggests that the regulation of agglomerin biosynthesis is adapted to diverse ecological niches. mdpi.com

The production of agglomerins is a component of P. agglomerans's secondary metabolism. frontiersin.org Secondary metabolic pathways are often subject to complex regulatory networks that respond to environmental cues. nih.gov While the specific regulatory mechanisms governing the agglomerin biosynthetic gene cluster in response to different niche-specific signals are not yet fully elucidated, it is known that the production of antibiotics by P. agglomerans is a key factor in its ability to act as a biocontrol agent against various plant pathogens. nih.govaaem.pl This antagonistic capability points towards a regulatory system that likely activates agglomerin production in the presence of competing microorganisms. nih.govaaem.pl

The core biosynthetic pathway for agglomerins involves several key enzymes. The process is initiated with the formation of glyceryl-S-ACP from D-1,3-bisphosphoglycerate by the enzymes Agg2 (glyceryl-S-ACP synthase) and Agg3 (acyl carrier protein). wikipedia.org A 3-oxoacyl-CoA thioester from primary metabolism is then joined with the glyceryl-S-ACP by Agg1, a ketosynthase. wikipedia.org Subsequent steps involve an acyltransferase, Agg4, and a dehydratase, Agg5, which are responsible for creating the exocyclic double bond characteristic of the agglomerin structure. plos.orgresearchgate.net The regulation of these enzymes and the expression of their corresponding genes are likely critical control points influenced by the specific environmental conditions of the niche.

Metabolomic Diversification in Response to Interspecies Interactions

Microbial communities are complex systems where interspecies interactions can lead to a diversification of the metabolome, the complete set of small-molecule chemicals found within a biological sample. nih.govrsc.org The production of secondary metabolites, such as this compound, can be significantly altered when a microorganism is grown in the presence of other species. nih.govnih.gov This phenomenon, known as metabolomic diversification, is a result of the chemical crosstalk and competition between microorganisms. nih.govnih.gov

In the context of P. agglomerans, interspecies interactions can trigger the production of a range of antimicrobial compounds, including the agglomerins. researchgate.netaaem.pl This is a common defense mechanism used by bacteria to inhibit the growth of competitors. nih.gov The presence of other bacteria or fungi can act as a signal, inducing the expression of the agglomerin biosynthetic gene cluster and leading to the production of this compound and its congeners. nih.govaaem.pl

Studies on microbial interactions have shown that co-culturing different bacterial species can result in the production of novel compounds not seen when the organisms are grown in monoculture. nih.govfrontiersin.org This suggests that the metabolic potential of a microorganism is not fully realized until it is subjected to the pressures of a competitive environment. The exchange of metabolites, both cooperative and antagonistic, shapes the chemical landscape of the microbial community. oaepublish.com Therefore, the production of this compound by P. agglomerans is not a static process but is dynamically regulated by the presence and identity of neighboring microorganisms, leading to a more diverse and context-dependent metabolome. nih.gov

Future Perspectives and Research Trajectories for Agglomerin C

Unexplored Biosynthetic Potential and Pathway Engineering

The elucidation of the agglomerin biosynthetic gene cluster has paved the way for exploring its untapped potential through genetic and enzymatic manipulation. wikipedia.org The core set of genes responsible for producing the tetronate ring and attaching the acyl side chain presents a versatile scaffold for generating novel compounds. rsc.org Future research in this area is poised to unlock new chemical diversity with potentially enhanced or novel biological activities.

A key area of interest lies in the enzymes responsible for the later steps of agglomerin biosynthesis, particularly the acetylation and elimination reactions catalyzed by Agg4 and Agg5, respectively. nih.govresearchgate.net Understanding the substrate specificity and catalytic mechanisms of these enzymes is crucial for engineering the pathway to produce a wider range of agglomerin-like molecules. researchgate.net The identification of homologous enzymes in other spirotetronate biosynthetic pathways suggests a conserved mechanism that could be exploited for pathway engineering. researchgate.net

Furthermore, the initial steps of the pathway, involving the recruitment of a 3-oxoacyl-CoA thioester from primary metabolism, offer another point for intervention. wikipedia.org By manipulating the availability of different acyl-CoA starter units, it may be possible to generate a library of agglomerin analogues with varied side chains, a strategy that has proven successful in the combinatorial biosynthesis of other natural products.

Discovery of Novel Agglomerin Analogues through Combinatorial Biosynthesis

Combinatorial biosynthesis stands out as a powerful strategy for generating novel analogues of Agglomerin C. This approach leverages the inherent modularity of biosynthetic pathways and the substrate flexibility of their enzymes to create "unnatural" natural products. nih.gov The core principle involves mixing and matching genes from different biosynthetic pathways or introducing engineered enzymes to produce a library of new compounds. nih.gov

For this compound, this could involve several key strategies:

Precursor-Directed Biosynthesis: This technique takes advantage of the promiscuity of biosynthetic enzymes to incorporate non-native building blocks. nih.gov By feeding the producing organism with various synthetic acyl-CoA analogues, it may be possible to generate a diverse set of this compound derivatives with modified side chains.

Enzyme-Level Modification: This involves altering the enzymes within the agglomerin biosynthetic pathway. nih.gov Techniques such as domain swapping, site-specific mutagenesis, and directed evolution can be used to modify the substrate specificity of enzymes like the ketosynthase Agg1, which joins the acyl chain to the glyceryl-S-ACP, or the tailoring enzymes Agg4 and Agg5. wikipedia.orgnih.gov For instance, engineering Agg1 to accept different starter units could lead to a wide array of new agglomerin structures.

Pathway-Level Recombination: This approach involves combining genes from the agglomerin pathway with those from other tetronate or polyketide biosynthetic pathways. nih.gov The successful generation of hybrid elloramycin (B1244480) analogs by co-expressing genes from different pathways demonstrates the feasibility of this strategy. caister.com Identifying and incorporating genes responsible for different tailoring reactions (e.g., glycosylation, methylation) from other pathways could lead to the creation of highly novel and potentially more potent agglomerin analogues. researchgate.net

The generation of novel analogues is not merely an academic exercise. New derivatives could exhibit improved biological activities, different target specificities, or enhanced pharmacokinetic properties. rsc.orgnih.gov

Synthetic Biology Applications for Enhanced or Diversified Production

Synthetic biology offers a suite of tools to enhance the production of this compound and its analogues, as well as to diversify the range of compounds produced. frontiersin.org A primary goal of synthetic biology in this context is to overcome the limitations of native producers and develop robust and efficient production platforms. rsc.org

Key applications of synthetic biology in this compound research include:

Heterologous Expression: The agglomerin biosynthetic gene cluster can be transferred into a more genetically tractable and industrially relevant host organism, such as Escherichia coli or Streptomyces species. rsc.orgrsc.org This allows for easier genetic manipulation, optimization of culture conditions, and potentially higher yields. The successful heterologous expression of the agglomerin pathway enzymes in E. coli for in vitro reconstitution has already been demonstrated. rsc.org

Metabolic Engineering: By applying systems biology tools to understand the metabolic network of the production host, researchers can identify and overcome bottlenecks in the supply of precursors for agglomerin biosynthesis. rsc.org This could involve upregulating the pathways that produce the glyceryl-S-ACP and acyl-CoA starter units or downregulating competing metabolic pathways.

Pathway Refactoring and Optimization: The native gene cluster can be redesigned and reassembled to optimize expression levels of the biosynthetic enzymes. researchgate.net This can involve replacing native promoters and regulatory elements with well-characterized synthetic parts to ensure balanced and high-level expression of all the necessary genes. researchgate.net

Development of Biosensors: Genetically encoded biosensors can be designed to detect the production of this compound or its intermediates in real-time. These biosensors can be used for high-throughput screening of mutant libraries to identify strains with improved production characteristics.

By integrating these synthetic biology approaches, it is possible to develop "cell factories" that are specifically designed for the efficient and scalable production of this compound and its novel analogues, thereby facilitating further research and potential applications. uic.edu

Integration of Advanced 'Omics' Technologies in Research

The study of secondary metabolites like this compound is increasingly benefiting from the application of advanced 'omics' technologies. frontiersin.org These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the biological processes underlying the production and function of natural products. researchgate.netthermofisher.com The integration of these different 'omics' datasets, often referred to as multi-omics, offers a comprehensive understanding that is not achievable with any single approach alone. thermofisher.comfrontlinegenomics.com

For this compound, 'omics' technologies can be instrumental in several areas:

Identifying Novel Biosynthetic Gene Clusters: Genome mining, guided by 'omics' data, can uncover previously uncharacterized gene clusters that may produce novel agglomerin-like compounds or other interesting natural products. uic.edu

Understanding Regulatory Networks: Transcriptomics and proteomics can reveal how the expression of the agglomerin biosynthetic genes is regulated in response to different environmental cues or developmental stages. tomsbiolab.com This knowledge is crucial for optimizing production through metabolic engineering.

Elucidating Mechanisms of Action: By comparing the 'omic' profiles of cells treated with this compound to untreated cells, researchers can gain insights into its mode of action and identify its molecular targets.

The rapid advancements in 'omics' technologies, coupled with increasingly sophisticated data analysis tools, are set to revolutionize our understanding of this compound and its biological context. maxapress.com

Multi-Omics Approaches for Comprehensive Mechanistic Understanding

A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for a comprehensive mechanistic understanding of this compound. frontlinegenomics.combvsalud.org By combining these different layers of biological information, researchers can build a more complete picture of how this compound is produced, regulated, and how it exerts its biological effects. nih.gov

For instance, a typical multi-omics workflow for studying this compound could involve:

Genomics: Sequencing the genome of the producing organism, Pantoea agglomerans, to identify the complete biosynthetic gene cluster and other potentially related genes. wikipedia.org

Transcriptomics (RNA-Seq): Analyzing the expression levels of all genes under different conditions to understand the regulation of the agglomerin pathway. tomsbiolab.com

Proteomics: Identifying and quantifying the proteins present in the cell to see how the proteome changes in response to this compound production or exposure.

Metabolomics: Profiling the complete set of small-molecule metabolites to identify the metabolic pathways that are affected by this compound.

By integrating these datasets, researchers can correlate changes in gene expression with changes in protein levels and metabolite concentrations, leading to a more holistic understanding of the system. nih.gov This integrated approach can help to identify key regulatory nodes, uncover novel enzymatic functions, and elucidate the complex interactions between this compound and its biological targets. bvsalud.org

Computational Biology and Systems Approaches for Predictive Modeling

Computational biology and systems biology provide the tools and frameworks necessary to analyze and interpret the large and complex datasets generated by 'omics' technologies. institut-curie.org These approaches aim to develop mathematical models that can simulate and predict the behavior of biological systems, such as the biosynthetic pathway of this compound. nih.govpsl.eu

Key applications of computational and systems biology in this compound research include:

Network Reconstruction: Building computational models of the metabolic and regulatory networks involved in this compound biosynthesis. nih.gov These models can be used to simulate the flow of metabolites through the pathway and to identify potential targets for metabolic engineering.

Predictive Modeling: Developing models that can predict how changes in gene expression or environmental conditions will affect the production of this compound. nih.gov This can help to guide the design of experiments and to optimize production strategies.

Data Integration and Visualization: Creating tools and platforms for integrating and visualizing multi-omics data in a meaningful way. institut-curie.org This is essential for identifying patterns and relationships that might not be apparent from analyzing each dataset in isolation.

By combining 'omics' data with computational modeling, researchers can move from a descriptive to a predictive understanding of this compound biosynthesis. institut-curie.org This will not only accelerate the discovery of novel analogues but also facilitate the development of more efficient and sustainable production processes.

Advancing Chemical Biology Tools for this compound Research

Chemical biology provides a powerful arsenal (B13267) of tools for studying the function of small molecules like this compound in complex biological systems. gesundheitsindustrie-bw.de These tools, which often involve the clever design and synthesis of chemical probes, can be used to identify the molecular targets of this compound, visualize its localization within cells, and dissect its mechanism of action. nih.govfrontiersin.org

For this compound research, advancing chemical biology tools could involve:

Development of Chemical Probes: Synthesizing derivatives of this compound that are tagged with fluorescent dyes, biotin (B1667282), or photo-activatable crosslinkers. nih.govsigmaaldrich.com These probes can be used to track the molecule's journey through the cell, identify its binding partners, and isolate the protein-drug complexes for further analysis.

Activity-Based Protein Profiling (ABPP): Using reactive probes that covalently bind to the active site of enzymes to identify the cellular targets of this compound. This technique can provide valuable information about the specific enzymes that are inhibited by the compound.

Click Chemistry: Employing bioorthogonal "click" reactions to label this compound in living cells without perturbing their normal functions. sigmaaldrich.com This allows for the visualization and tracking of the molecule in its native environment.

The development and application of these advanced chemical biology tools will be crucial for unraveling the intricate biological functions of this compound and for unlocking its full therapeutic potential. rsc.org

Development of Next-Generation Chemical Probes for Target Validation

The development of chemical probes is essential for validating the molecular targets of bioactive compounds and elucidating their mechanism of action. thermofisher.com Natural product libraries, which include the tetronate family, are considered to have a high rate of identifying "hits" due to their inherent three-dimensional complexity and complementarity to biological macromolecules. researchgate.net The tetronate scaffold, the core of this compound, represents a promising starting point for creating such probes.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological system. thermofisher.comnih.gov The development of such tools from the agglomerin scaffold could involve synthesizing derivatives that incorporate photoreactive groups or affinity tags. These "next-generation" probes would allow for photoaffinity labeling or activity-based protein profiling (ABPP) experiments to covalently link the molecule to its cellular targets, facilitating their identification via mass spectrometry. researchgate.net Given that some tetronates, like RK-682, are known inhibitors of enzymes such as tyrosine phosphatases, developing an this compound-based probe could help to definitively identify and validate its specific molecular targets within complex cellular environments. rsc.org Preliminary structure-activity relationship (SAR) studies on related tetronates have already been initiated with the goal of synthesizing chemical probes for target identification, setting a precedent for applying this strategy to this compound. researchgate.net

Exploitation of this compound Scaffold for Novel Mechanistic Insights into Biological Processes

The well-defined structure of this compound provides a versatile scaffold that can be chemically modified to explore fundamental biological processes. The tetronate family is characterized by a core 5-membered lactone ring, with structural diversity arising from modifications at various positions. researchgate.net This diversity, stemming from a common scaffold, is responsible for the wide range of biological activities observed across the family.